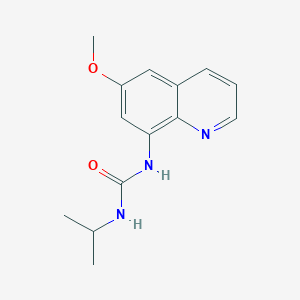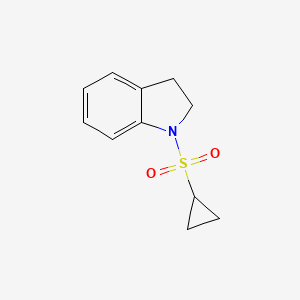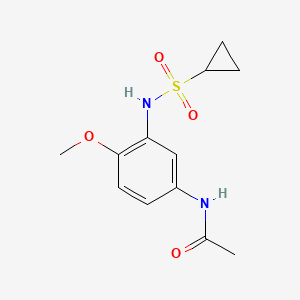
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea, also known as 6-MPU, is a synthetic derivative of quinoline and urea, and is widely used in scientific research. 6-MPU has been found to possess a variety of properties and has been used in a wide range of applications, including as a ligand for metal complexes, a fluorescent dye, a photoinitiator, and a catalyst.
Aplicaciones Científicas De Investigación
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has been used in a wide range of scientific research applications. It has been used as a ligand for metal complexes, a fluorescent dye, a photoinitiator, and a catalyst. This compound has also been used in the synthesis of other compounds, such as quinoline-8-sulfonamides, quinoline-8-sulfonamides, and quinoline-8-carboxamides.
Mecanismo De Acción
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has been found to interact with metal complexes, such as Cu(II) and Pd(II), via chelation. This interaction is believed to be due to the presence of the quinoline ring, which is able to form a complex with the metal ion. This compound has also been found to act as a fluorescent dye, with the quinoline ring acting as a chromophore.
Biochemical and Physiological Effects
This compound has been found to have some biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. It is also a relatively stable compound, with a relatively long shelf life. However, this compound is a relatively toxic compound, and should be handled with caution.
Direcciones Futuras
There are several potential future directions for 1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea research. One potential direction is to further explore its potential as a ligand for metal complexes, as well as its potential for use in the synthesis of other compounds. Another potential direction is to further explore its biochemical and physiological effects, such as its potential as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research into the toxicity of this compound and its potential for use in drug discovery could be beneficial. Finally, further research into the potential applications of this compound in other fields, such as materials science and nanotechnology, could be beneficial.
Métodos De Síntesis
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea can be synthesized from quinoline-8-carboxylic acid and propan-2-ol by a two-step reaction. In the first step, the quinoline-8-carboxylic acid is reacted with propan-2-ol in the presence of a base such as potassium carbonate. This reaction produces an intermediate, which is then reacted with a base such as sodium hydroxide to produce this compound.
Propiedades
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)16-14(18)17-12-8-11(19-3)7-10-5-4-6-15-13(10)12/h4-9H,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYNCBWQRBUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)